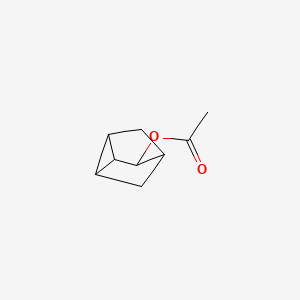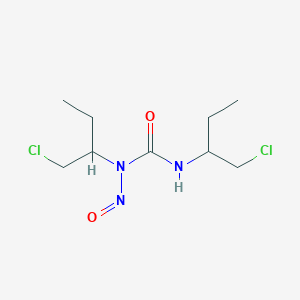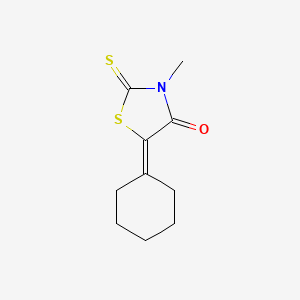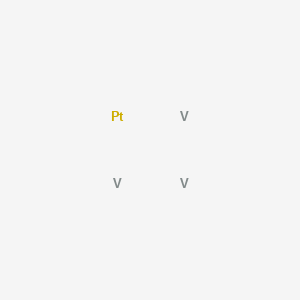
Platinum--vanadium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–vanadium (1/3) is an intermetallic compound consisting of platinum and vanadium in a 1:3 ratio. This compound is notable for its unique properties, which arise from the combination of platinum’s catalytic abilities and vanadium’s diverse oxidation states. The compound is used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of platinum–vanadium (1/3) typically involves the reduction of vanadium pentoxide (V₂O₅) with platinum salts under high-temperature conditions. One common method is the carbothermal reduction process, where a mixture of vanadium oxide and platinum is heated in the presence of a reducing agent like carbon at temperatures above 1300°C .
Industrial Production Methods: Industrial production of platinum–vanadium (1/3) often employs a combination of smelting and leaching processes. The vanadium source is first reduced to vanadium nitride using a microwave-assisted precipitation process, followed by nitridation at 1150°C . The platinum component is then introduced through a high-temperature alloying process.
化学反应分析
Types of Reactions: Platinum–vanadium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanadium oxides and platinum oxides.
Reduction: It can be reduced using hydrogen gas, leading to the formation of lower oxidation state vanadium compounds and metallic platinum.
Substitution: The platinum atoms can be substituted with other transition metals in certain conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Other transition metal salts in a molten state.
Major Products:
Oxidation: Vanadium pentoxide (V₂O₅) and platinum oxide (PtO₂).
Reduction: Vanadium dioxide (VO₂) and metallic platinum.
Substitution: Mixed metal alloys.
科学研究应用
Platinum–vanadium (1/3) has a wide range of applications in scientific research:
作用机制
The mechanism by which platinum–vanadium (1/3) exerts its effects is primarily through its catalytic properties. The platinum component facilitates the activation of hydrogen molecules, while the vanadium component can undergo various oxidation states, allowing for complex redox reactions . This combination makes it an effective catalyst in processes such as hydrogenation and dehydrogenation.
相似化合物的比较
Platinum–ruthenium: Known for its catalytic properties in fuel cells.
Platinum–palladium: Used in catalytic converters for automotive applications.
Vanadium–titanium: Utilized in high-strength alloys.
Uniqueness: Platinum–vanadium (1/3) is unique due to the synergistic effects of platinum and vanadium. The combination allows for a broader range of catalytic applications and enhanced stability under various conditions .
属性
CAS 编号 |
12166-02-8 |
|---|---|
分子式 |
PtV3 |
分子量 |
347.91 g/mol |
IUPAC 名称 |
platinum;vanadium |
InChI |
InChI=1S/Pt.3V |
InChI 键 |
LHNDQINPIYYYRT-UHFFFAOYSA-N |
规范 SMILES |
[V].[V].[V].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


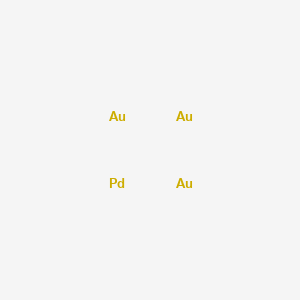
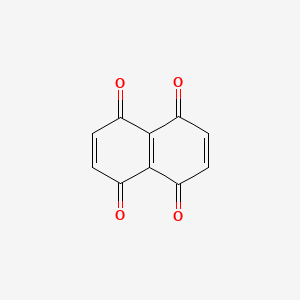

![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

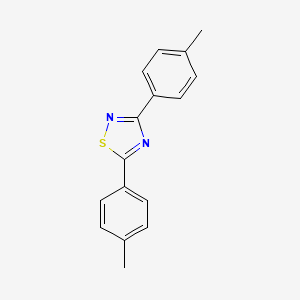
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
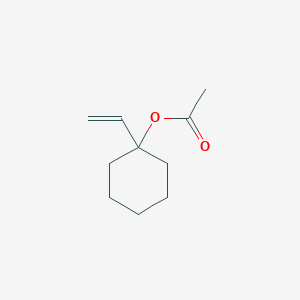
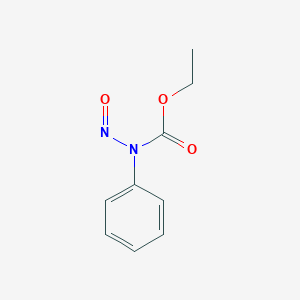
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
